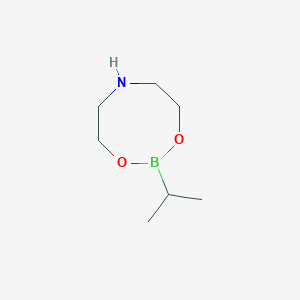

2-Isopropyl-1,3,6,2-dioxazaborocane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropyl-1,3,6,2-dioxazaborocane (IPD) is an organoboron compound with a unique structure and a wide range of potential applications. It is a colorless, volatile, and flammable liquid with a boiling point of 63°C. IPD has been studied for its potential use in the fields of organic synthesis, catalysis, and drug delivery.

Aplicaciones Científicas De Investigación

-

Synthesis of New 1,3,6,2-Dioxazaborocanes

- Field : Organic Chemistry

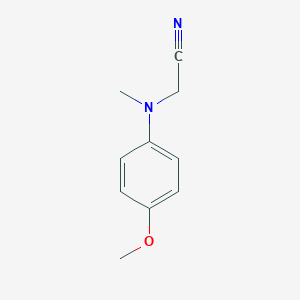

- Application : New 1,3,6,2-dioxazaborocanes were synthesized by the reactions of aryl- or methylboronic acids with dialkanolamines .

- Methods : The treatment of (Me 2 NCH 2 CH 2 O) 3 B ( 15) with MeN (CH 2 CH 2 OH) (CH 2 CPh 2 OH) afforded 2- [2- (dime-thylamino)ethoxy]-1,3,6,2-dioxazaborocane .

- Results : The structures of the resulting borocanes containing phenyl substituents at the carbon atoms of the ocane skeleton were studied by NMR spectroscopy and quantum chemical density functional theory calculations .

-

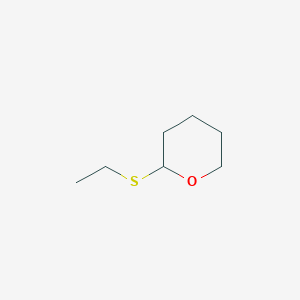

Synthesis of MIDA Boronates

- Field : Organic Chemistry

- Application : MIDA boronates (MIDA = N- methyliminodiacetic acid) have many applications including, but not limited to, masked boronic acids in total synthesis; catalysis, including iterative or telescopic couplings; oxidation chemistry; or as C1 or C2 building blocks .

- Methods : Although traditionally made by a Dean-Stark protocol, usually employing DMSO as solvent, many recent methods have shifted towards milder reaction conditions, more convenient work-up, purification and isolation techniques .

- Results : A cheap, conventional, sealed heating reactor proved to be a useful alternative to a microwave reactor in the synthesis of a >20-member MIDA boronate library .

-

Synthesis of Potent Cytotoxin, Leiodermatolide

-

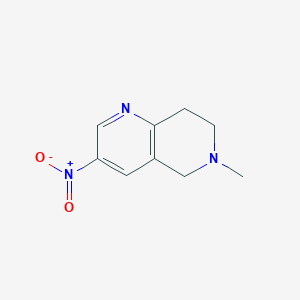

Synthesis of Pyrrole-Containing Bicyclic Systems

- Field : Organic Chemistry

- Application : A two-step synthesis of structurally diverse pyrrole-containing bicyclic systems is reported .

- Methods : ortho-Nitro-haloarenes coupled with vinylic N-methyliminodiacetic acid (MIDA) boronates generate ortho-vinyl-nitroarenes, which undergo a “metal-free” nitrene insertion, resulting in a new pyrrole ring .

- Results : This novel synthetic approach has a wide range of applications .

-

Total Synthesis of (−)-Blepharocalyxin D

-

Synthesis of Structurally Diverse Pyrrole-Containing Bicyclic Systems

- Field : Organic Chemistry

- Application : A two-step synthesis of structurally diverse pyrrole-containing bicyclic systems is reported .

- Methods : ortho-Nitro-haloarenes coupled with vinylic N-methyliminodiacetic acid (MIDA) boronates generate ortho-vinyl-nitroarenes, which undergo a “metal-free” nitrene insertion, resulting in a new pyrrole ring .

- Results : This novel synthetic approach has a wide range of applications .

-

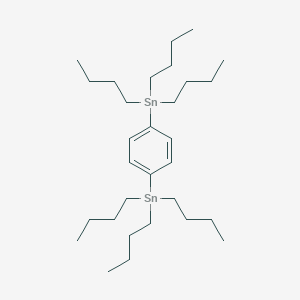

Synthesis of New 1,3,6,2-Dioxazaborocanes with Substituents in the Ocane Fragment

- Field : Organic Chemistry

- Application : New 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment were synthesized .

- Methods : The treatment of (Me 2 NCH 2 CH 2 O) 3 B ( 15) with MeN (CH 2 CH 2 OH) (CH 2 CPh 2 OH) afforded 2- [2- (dime-thylamino)ethoxy]-1,3,6,2-dioxazaborocane .

- Results : The structures of the resulting borocanes containing phenyl substituents at the carbon atoms of the ocane skeleton were studied by NMR spectroscopy and quantum chemical density functional theory calculations .

-

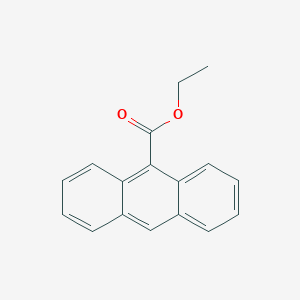

Synthesis of 2-Phenol or 2-Hetero-Aryl MIDA Analogues

- Field : Organic Chemistry

- Application : 2-Phenol or 2-hetero-aryl MIDA analogues can be synthesized .

- Methods : Although traditionally made by a Dean-Stark protocol, usually employing DMSO as solvent, many recent methods have shifted towards milder reaction conditions, more convenient work-up, purification and isolation techniques .

Propiedades

IUPAC Name |

2-propan-2-yl-1,3,6,2-dioxazaborocane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDZAAOFXMKZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559828 |

Source

|

| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1,3,6,2-dioxazaborocane | |

CAS RN |

119246-82-1 |

Source

|

| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.